![molecular formula C24H21N3O4S2 B2584308 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-44-7](/img/structure/B2584308.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” is a chemical compound . It is a derivative of benzothiazole .
Synthesis Analysis
A series of benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, have been synthesized . The synthesis process involves reactions with various ligands and precursors .Scientific Research Applications
Synthesis of Pyrimidobenzothiazoles
This compound serves as a precursor in the synthesis of pyrimidobenzothiazoles . These heterocyclic structures are of interest due to their diverse biological activities, which include antitumor, antibacterial, and anti-inflammatory properties. The process involves a 6-endo-dig halocyclization under mild conditions, allowing for the creation of multisubstituted α,β-enones as well.
Anticancer Activity
Certain derivatives of this compound have shown significant cytotoxicity against various cancer cell lines . This includes the potential to inhibit the growth of cells by interfering with cellular signaling pathways, making it a candidate for further research in cancer therapeutics.
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-2-31-18-9-12-20-22(15-18)32-24(25-20)26-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-21(16)27/h3-12,15H,2,13-14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXCJOFVJAURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide |
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